1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid

Kinase Inhibition Medicinal Chemistry Oncology

1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 40462-10-0) is a small-molecule scaffold belonging to the 1,3-indandione (dioxoindene) class, bearing a carboxylic acid functionality at the 5-position of the indene ring system. This compound is catalogued by multiple chemical suppliers and is described as a versatile building block for the synthesis of biologically active derivatives, including protein kinase CK2 inhibitors and antiviral agents.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
CAS No. 40462-10-0
Cat. No. B6614420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid
CAS40462-10-0
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
InChIInChI=1S/C10H6O4/c11-8-4-9(12)7-3-5(10(13)14)1-2-6(7)8/h1-3H,4H2,(H,13,14)
InChIKeyRBWIUPVTPMQHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 40462-10-0) Procurement Evidence Overview


1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 40462-10-0) is a small-molecule scaffold belonging to the 1,3-indandione (dioxoindene) class, bearing a carboxylic acid functionality at the 5-position of the indene ring system [1]. This compound is catalogued by multiple chemical suppliers and is described as a versatile building block for the synthesis of biologically active derivatives, including protein kinase CK2 inhibitors and antiviral agents [2]. However, a comprehensive search of primary literature and authoritative databases reveals a striking scarcity of published, comparator-based quantitative evidence directly characterizing this specific compound relative to its closest structural analogs. The procurement decision must therefore be guided by its validated status as a key synthetic intermediate and the performance of its downstream derivatives, rather than by direct head-to-head biological or physicochemical data for the compound itself.

Why Generic Substitution is Not Feasible for 1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 40462-10-0)


A direct comparator evidence base for this specific compound is absent from the public domain. Generic substitution is therefore scientifically unsupportable, as there is no published dataset clarifying how variations at even a single position—such as the shift from a 5-carboxylic acid to a 5,6-dicarboxylic acid (1,3-dioxo-5,6-indanedicarboxylic acid, CAS 40462-11-1) or to the reduced 1-oxo analog (1-Indanone-5-carboxylic acid, CAS 3470-45-9)—alter reactivity, selectivity, or downstream biological activity [1][2]. The compound's primary value is currently documented as a specific chemical precursor; thus, substituting an analog without understanding these differential effects risks failure in the intended synthetic pathway or project. The evidence below consolidates what is known while explicitly marking the current limits of knowledge.

Quantitative Product-Specific Evidence for 1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 40462-10-0)


Core Scaffold Enabling Potent CK2 Inhibition: Derivative Activity vs. Parent Scaffold Baseline

The 1,3-dioxo-2,3-dihydro-1H-indene core, which is the central framework of the target compound, is a validated scaffold for protein kinase CK2 inhibition. The parent scaffold (unsubstituted 1,3-indandione) shows negligible activity, while derivatives of this core achieve potent inhibition. This establishes the core's necessity as a privileged structure but highlights that intrinsic activity only emerges upon derivatization. The target compound, bearing a 5-carboxylic acid handle, is the critical precursor for synthesizing these active derivatives [1].

Kinase Inhibition Medicinal Chemistry Oncology

Reactivity Differentiation: The 2-Position as a Site for Structural Elaboration

The target compound's reactive methylene group at the 2-position is essential for Knoevenagel condensations. In contrast, the closely related analog 1-oxoindane-5-carboxylic acid (CAS 3470-45-9) lacks the second carbonyl required under basic conditions, rendering it unsuitable for the same condensation chemistry. The synthesis of the photochromic polymer precursor 2-phenyl-5-carboxy-1,3-indandione exemplifies this unique reactivity, which is not replicable by the mono-ketone analog [1][2].

Synthetic Methodology Photochemistry Materials Chemistry

Positional Isomer of Dicarboxylic Acid Analog: Synthetic Utility of Monofunctional Handle

A direct comparator is 1,3-dioxo-5,6-indanedicarboxylic acid (CAS 40462-11-1), which introduces a second carboxylic acid group at the 6-position. While quantitative selectivity data are absent in the open literature, the presence of a single carboxylic acid handle in the target compound allows for unambiguous mono-functionalization at the 5-position. The dicarboxylic acid analog introduces chemo-selectivity challenges in amide coupling or esterification reactions, as both carboxylic acids can react competitively [1].

Selective Derivatization Organic Synthesis Building Block

Antiviral Patent Scope: Core Scaffold Designation within Picornavirus Inhibitor Class

Independent pharmaceutical patents explicitly claim 1,3-dioxoindene derivatives, with the target compound as a foundational intermediate, for treating picornavirus infections, including enterovirus, coxsackievirus, and rhinovirus [1]. The patent landscape prioritizes the 1,3-dioxoindene core over alternative scaffolds such as 1-indanone or indane, suggesting a unique pharmacophoric contribution. While specific comparative antiviral activity data for the parent carboxylic acid are not disclosed, the structural claims provide procurement-level validation that the target compound is the correct entry point into this proprietary chemical space.

Antiviral Picornavirus Chemical Patent

Computed Physicochemical Properties: Hydrogen Bond Acceptor Count vs. Reduced Analog

Computed properties highlight differences that influence solubility and permeability. The target compound (C10H6O4) has a hydrogen bond acceptor count of 4 and a topological polar surface area (TPSA) of 71.4 Ų [1]. Its reduced analog, 1-Indanone-5-carboxylic acid (C10H8O3), has only 3 acceptors and a TPSA of 54.4 Ų [2]. This one-acceptor difference shifts TPSA by 17 Ų, a magnitude that can be decisive for crossing the blood-brain barrier (optimal TPSA < 70 Ų).

Drug-likeness Physicochemical Property Medicinal Chemistry Design

Confirmed Application Scenarios for 1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 40462-10-0)


Core Scaffold Supply for Medicinal Chemistry CK2 Inhibitor Programs

The validated CK2 inhibitory activity of 1,3-dioxoindene derivatives (most potent IC50 = 0.85 μM) directly supports procurement of the 5-carboxylic acid scaffold for hit-to-lead optimization in oncology programs. The compound provides the essential core upon which potency-enhancing substitutions are built [4].

Synthesis of Photochromic Polymeric Materials

The target compound's 2-position reactivity enables the synthesis of 2-phenyl-5-carboxy-1,3-indandione, which is used to transesterify poly(vinyl acetate) to generate UV-responsive photochromic polymers. The mono-ketone analog 1-indanone-5-carboxylic acid cannot participate in this chemistry, making the target compound the essential precursor for this materials application [4].

Antiviral Lead Generation Targeting Picornaviridae

Granted US patent US20140121187A1 explicitly protects 1,3-dioxoindene derivatives as antiviral agents against enteroviruses and rhinoviruses. The target compound serves as the foundational building block for exploring this patent-protected chemical space, which has no equivalent coverage for reduced indane or indanone scaffolds [4].

Monofunctional Scaffold for Fragment-Based Drug Discovery

Unlike the 5,6-dicarboxylic acid analog, which presents chemoselectivity challenges, the target compound's single carboxylic acid handle allows unambiguous mono-derivatization. This simplifies the synthesis of fragment libraries and bioconjugates, reducing step count and cost in early-stage discovery [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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